molecular formula C17H14ClNO4 B093953 Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate CAS No. 19144-20-8

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

Cat. No.: B093953
CAS No.: 19144-20-8
M. Wt: 331.7 g/mol
InChI Key: LECMLMOJQJLXGB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is a synthetic organic compound belonging to the class of α-ketoesters. Its structure features an ethyl ester group linked to a 2-oxoacetate moiety, which is further substituted with a 2-benzoyl-4-chloroaniline group.

Properties

IUPAC Name

ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c1-2-23-17(22)16(21)19-14-9-8-12(18)10-13(14)15(20)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECMLMOJQJLXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347391
Record name ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19144-20-8
Record name ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution via Aniline and Ethyl Oxalyl Chloride

The most widely reported method involves the reaction of 2-benzoyl-4-chloroaniline with ethyl oxalyl chloride under basic conditions. The mechanism proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbonyl carbon of the oxalyl chloride.

Reaction Protocol :

  • Deprotonation : 2-Benzoyl-4-chloroaniline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) with triethylamine (1.2 equiv) as a base.

  • Acylation : Ethyl oxalyl chloride (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.

  • Workup : The mixture is washed with aqueous potassium carbonate to remove excess acid, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification : Crude product is recrystallized from ethyl acetate/hexane (1:3) to yield white crystals (typical yield: 75–85%).

Key Considerations :

  • Solvent Choice : Polar aprotic solvents like DCM or acetonitrile enhance reaction kinetics by stabilizing ionic intermediates.

  • Temperature Control : Low temperatures minimize side reactions such as over-acylation or ester hydrolysis.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize efficiency and scalability. Continuous flow reactors enable precise control over reaction parameters, reducing batch variability.

Optimized Conditions :

ParameterValue
Residence Time30–60 minutes
Temperature25–40°C
SolventTetrahydrofuran (THF)
CatalystNone required

Advantages :

  • Yield Enhancement : 85–92% purity achieved through inline HPLC monitoring.

  • Reduced Waste : Solvent recovery systems minimize environmental impact.

Reaction Optimization and Challenges

Steric and Electronic Effects

The 2-benzoyl and 4-chloro substituents on the aniline ring influence reactivity:

  • Electron-Withdrawing Cl : Activates the aromatic ring toward electrophilic substitution but may deactivate the amine nucleophile.

  • Benzoyl Group : Introduces steric hindrance, necessitating excess oxalyl chloride (1.2–1.5 equiv) for complete conversion.

Comparative Data :

Base UsedYield (%)Purity (%)
Triethylamine8298
Diisopropylethylamine7895
Pyridine6590

Triethylamine outperforms bulkier bases due to its superior solubility in DCM.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 5H, Ar-H), 4.32 (q, 2H, OCH₂), 1.38 (t, 3H, CH₃).

  • ¹³C NMR : 167.5 (C=O), 165.2 (C=O), 140.1 (Ar-C), 61.8 (OCH₂), 14.3 (CH₃).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₇H₁₄ClNO₄ [M+H]⁺: 331.0584.

  • Observed: 331.0582.

Emerging Methodologies

Photocatalytic Synthesis

Recent advances explore visible-light-mediated reactions to reduce energy consumption. Preliminary studies using eosin Y as a photocatalyst show promising yields (70–75%) under mild conditions (25°C, 12 hours).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or the chloroaniline moiety to an aniline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The benzoyl and chloroaniline groups may interact with enzymes or receptors, leading to changes in cellular processes. For example, the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate can be contextualized against analogous α-ketoesters with varying substituents. Below is a systematic comparison:

Electronic and Steric Modifications

  • Ethyl 2-[(1-Hydroxy-2-Oxo-2-Phenylethyl)Amino]-2-Oxoacetate: This compound () incorporates a hydroxyl group adjacent to the keto group, increasing polarity and hydrogen-bonding capacity. Such modifications can enhance solubility but may reduce metabolic stability compared to the target compound’s benzoyl group .
  • Ethyl 2-(4-Chloro-3-Nitroanilino)-2-Oxoacetate: The nitro group at position 3 () introduces strong electron-withdrawing effects, which could destabilize the aromatic ring and alter reaction pathways during further functionalization .

Crystallographic and Physicochemical Properties

  • 2-(2-Ethoxy-2-Oxoacetamido)Benzoic Acid : X-ray crystallography () revealed a planar geometry stabilized by O–H⋯O and C–H⋯O hydrogen bonds. Such interactions are critical for crystal packing and solubility, suggesting that the target compound’s benzoyl and chloro groups may similarly influence its solid-state behavior .

Biological Activity

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a benzoyl moiety and a chloroaniline group. Its chemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC16_{16}H14_{14}ClN1_{1}O3_{3}
Density1.331 g/cm³
Melting Point139-141 °C
Refractive Index1.553
Vapor Pressure0.0136 mmHg at 25°C

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Mechanism of Action:
The antimicrobial activity is hypothesized to stem from the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways involved in cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has been a focal point in several studies. It has shown promise in inhibiting the proliferation of cancer cells through various mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell cycle regulation, leading to apoptosis in cancer cells.
  • Targeting Cellular Pathways: this compound interacts with molecular targets such as kinases and transcription factors that are crucial for cancer cell survival and proliferation.

A notable study reported that treatment with this compound resulted in a significant reduction in tumor growth in preclinical models, highlighting its potential as a therapeutic agent.

Case Study 1: Antimicrobial Efficacy

In a recent experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Case Study 2: Anticancer Effects

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The IC50_{50} value was calculated to be approximately 15 µM after 48 hours of treatment, showcasing its potential as an effective anticancer agent.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Enzyme Interaction: The benzoyl and chloroaniline groups are believed to interact with specific enzymes or receptors within cells, triggering downstream effects that lead to cell cycle arrest or apoptosis.
  • Cell Membrane Disruption: The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting membrane integrity and leading to cell death.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate?

The synthesis typically involves coupling aniline derivatives with ethyl 2-chloro-2-oxoacetate. For example, a two-step procedure may include:

Deprotonation : Triethylamine (TEA) is added to a solution of 4-chloro-3-fluoroaniline in dichloromethane (DCM) to activate the amine.

Nucleophilic substitution : Ethyl 2-chloro-2-oxoacetate is added dropwise at 0°C, followed by stirring at room temperature. Workup includes washing with aqueous K₂CO₃ to remove excess acid, drying (Na₂SO₄), and solvent evaporation. Yields range from 78–89% depending on reaction conditions .

Q. Which analytical techniques are critical for characterizing this compound?

  • LC-MS : Confirms molecular weight (e.g., m/z 245 [M+H]⁺ for a related analog) and purity .
  • X-ray crystallography : Resolves planar geometry and hydrogen-bonding networks (e.g., O–H⋯O and C–H⋯O interactions stabilizing crystal packing) .
  • NMR : Assigns regiochemistry and detects impurities (e.g., distinguishing benzoyl vs. chloro substituents).

Advanced Research Questions

Q. How do reaction conditions influence yield and purity?

Comparative analysis of protocols reveals:

Condition
Solvent DCMAcetonitrile
Temperature 0°C → RT60°C
Base TEATriethylamine
Yield 78.6%89.2%

Acetonitrile at elevated temperatures (60°C) may enhance reaction kinetics, improving yields. Polar aprotic solvents favor nucleophilic substitution by stabilizing intermediates .

Q. What strategies address conflicting data in regioselective substitution reactions?

Discrepancies in regioselectivity (e.g., para vs. ortho substitution) can arise from steric/electronic effects. For example:

  • Electron-withdrawing groups (e.g., -Cl, -F on the aniline ring) direct substitution to specific positions. highlights how 4-chloro-3-fluorophenyl groups influence reactivity due to their inductive effects .
  • Steric hindrance : Bulky substituents near the reaction site may reduce yields, necessitating optimized stoichiometry or alternative coupling agents.

Q. How does the compound’s crystal structure inform its stability and reactivity?

The nearly planar geometry observed in related oxoacetates (e.g., C11H11NO5) minimizes steric strain, enhancing crystallinity. Hydrogen-bonded chains parallel to the [111] direction (O–H⋯O and C–H⋯O) improve thermal stability, which is critical for storage and handling .

Q. What role does this compound play in medicinal chemistry?

It serves as a key intermediate in pharmaceuticals like edoxaban (anticoagulant). The 2-oxoacetate moiety enables further functionalization (e.g., amidation, cyclization) to generate bioactive scaffolds. and highlight its use in synthesizing pyridinyl derivatives for drug discovery .

Q. How to optimize purification methods for high-purity samples?

  • Washing steps : Aqueous K₂CO₃ removes unreacted aniline or acid byproducts .
  • Recrystallization : Ethyl ether or hexane/ethyl acetate mixtures yield crystalline products (e.g., sticky oils converted to solids via solvent trituration) .
  • Chromatography : Reverse-phase HPLC or flash chromatography resolves regioisomeric impurities.

Q. What are the challenges in synthesizing derivatives with modified aryl groups?

Substituent modifications (e.g., -F, -CF₃) require careful control of reaction parameters:

  • Electrophilic sensitivity : Harsh conditions may cleave the benzoyl group. notes that 4-chloro-3-fluorophenyl derivatives require low temperatures to prevent decomposition .
  • Byproduct formation : Competing pathways (e.g., over-alkylation) are mitigated by slow reagent addition and stoichiometric monitoring via LC-MS .

Data Contradiction Analysis

Example : Conflicting yields (78.6% vs. 89.2%) in and may stem from:

  • Solvent polarity : Acetonitrile (high polarity) improves reagent solubility vs. DCM.
  • Temperature : Elevated temperatures (60°C vs. RT) accelerate kinetics but risk side reactions.
  • Workup protocols : Extended stirring post-reaction in ensures complete product precipitation.

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